molecular formula C15H24O4 B12445473 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B12445473
M. Wt: 268.35 g/mol
InChI Key: UMDQPEMZJHAFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found as structural motifs in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the transformation of 2-oxocarboxylic acids. This process typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

For industrial production, the oxidation of furan using oxone as the sole oxidant and water as a solvent has been developed. This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include atomic chlorine, morpholine, piperidine hydrochlorides, and oxone. The reactions typically occur under conditions such as heating or in the presence of specific catalysts .

Major Products Formed

The major products formed from these reactions include formic acid, maleic acid, and various oligomerized structures .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can interfere with quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing virulence . The exact molecular targets and pathways can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDQPEMZJHAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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